

# Introduction: The Oxazole Scaffold as a Privileged Structure

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## Compound of Interest

Compound Name: **1-(4-Methyloxazol-2-yl)ethanone**

Cat. No.: **B1590437**

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In the landscape of medicinal chemistry and drug development, heterocyclic compounds are of paramount importance. Among these, the oxazole nucleus—a five-membered aromatic ring containing one nitrogen and one oxygen atom—stands out as a "privileged scaffold."<sup>[1][2]</sup> Oxazole derivatives are integral to a multitude of clinically significant pharmaceuticals and biologically active molecules, owing to their capacity to engage with enzymes and receptors through diverse non-covalent interactions.<sup>[3][4][5]</sup>

This guide focuses on a specific, yet highly valuable, member of this class: **1-(4-Methyloxazol-2-yl)ethanone** (CAS No. 90892-97-0). This molecule serves as a critical building block in organic synthesis, providing a robust platform for the development of more complex chemical entities.<sup>[6]</sup> Its utility spans the synthesis of active pharmaceutical ingredients (APIs) and the creation of novel agrochemicals.<sup>[6]</sup> The purpose of this document is to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of its chemical structure, a reliable synthetic protocol, and the analytical methodologies required for its definitive characterization.

## Physicochemical and Structural Properties

A foundational understanding of a molecule begins with its fundamental properties. **1-(4-Methyloxazol-2-yl)ethanone** is a solid at room temperature, and its key identifiers and properties are summarized below.<sup>[7][8]</sup>

Property	Value	Source
CAS Number	90892-97-0	<a href="#">[7]</a> <a href="#">[9]</a>
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO <sub>2</sub>	<a href="#">[8]</a> <a href="#">[10]</a>
Molecular Weight	125.13 g/mol	<a href="#">[6]</a> <a href="#">[10]</a>
IUPAC Name	1-(4-methyl-1,3-oxazol-2-yl)ethanone	<a href="#">[7]</a> <a href="#">[9]</a>
Boiling Point	43-44 °C at 1 mmHg (1 Torr)	<a href="#">[7]</a> <a href="#">[8]</a>
Physical Form	Solid	<a href="#">[7]</a>
SMILES	CC1=COC(=N1)C(=O)C	<a href="#">[9]</a>
InChI Key	QWCWQBUXEVVGJY-UHFFFAOYSA-N	<a href="#">[7]</a> <a href="#">[9]</a>

## Synthesis of 1-(4-Methyloxazol-2-yl)ethanone: A Validated Protocol

The synthesis of substituted oxazoles can be achieved through several established methods, such as the Robinson-Gabriel synthesis or the Van Leusen reaction.[\[11\]](#) For **1-(4-Methyloxazol-2-yl)ethanone**, a reliable and scalable approach is the condensation and cyclization of an  $\alpha$ -haloketone with an amide. This protocol details a modified Hantzsch-type synthesis, which is valued for its efficiency and the accessibility of its starting materials.

### Experimental Protocol: Synthesis via Condensation/Cyclization

Objective: To synthesize **1-(4-Methyloxazol-2-yl)ethanone** from 1-chloropropan-2-one and acetamide.

Causality: This reaction proceeds via two key steps. First, a nucleophilic substitution occurs where the nitrogen of acetamide attacks the electrophilic carbon of 1-chloropropan-2-one. The resulting intermediate then undergoes an intramolecular cyclodehydration, driven by heat and often facilitated by a dehydrating agent, to form the aromatic oxazole ring.

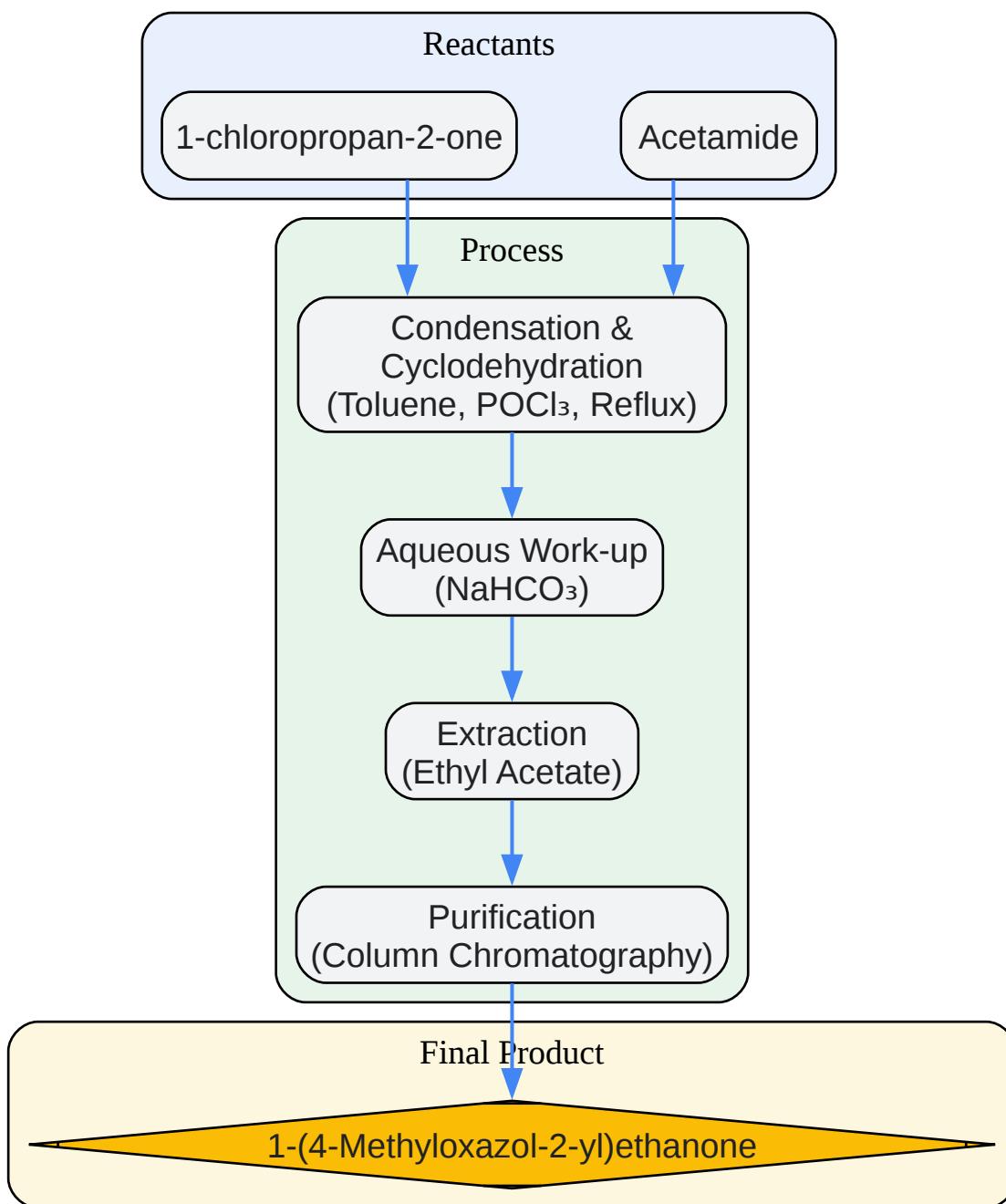
**Materials:**

- 1-chloropropan-2-one
- Acetamide
- Phosphorus oxychloride ( $\text{POCl}_3$ ) or concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Toluene or Dioxane (anhydrous)
- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated aqueous solution
- Ethyl acetate
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

**Procedure:**

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetamide (1.2 equivalents) with anhydrous toluene.
- Addition of Reactant: To this suspension, add 1-chloropropan-2-one (1.0 equivalent) dropwise at room temperature.
- Initiation of Cyclodehydration: Slowly add a dehydrating agent, such as phosphorus oxychloride (1.1 equivalents), to the mixture. This step is exothermic and should be performed with caution, potentially in an ice bath to control the initial reaction rate. The dehydrating agent is critical for facilitating the ring-closing step to form the oxazole.
- Reflux: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
- Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated sodium bicarbonate solution to neutralize the acidic dehydrating agent.

- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The choice of ethyl acetate is based on its good solvency for the product and its immiscibility with water.
- Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure **1-(4-Methyloxazol-2-yl)ethanone** as a solid.



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Caption: Synthetic workflow for **1-(4-Methyloxazol-2-yl)ethanone**.

## Structural Elucidation and Spectroscopic Characterization

The definitive confirmation of the chemical structure of **1-(4-Methyloxazol-2-yl)ethanone** relies on a combination of modern spectroscopic techniques. The data presented here are predictive, based on established principles and spectral data from structurally analogous compounds.

Caption: Structure and atom numbering of **1-(4-Methyloxazol-2-yl)ethanone**.

Analysis Technique	Expected Observations
<sup>1</sup> H NMR	$\delta \sim 7.8\text{-}8.0$ ppm (s, 1H): The single proton on the oxazole ring (H5) is significantly deshielded due to the electron-withdrawing effects of the adjacent nitrogen atom and the overall aromaticity. $\delta \sim 2.6$ ppm (s, 3H): The methyl protons of the acetyl group (H7) are deshielded by the adjacent carbonyl group. $\delta \sim 2.3$ ppm (s, 3H): The methyl protons on the oxazole ring (H8) appear in a typical range for a methyl group attached to an aromatic ring.
<sup>13</sup> C NMR	$\delta \sim 185\text{-}190$ ppm: Carbonyl carbon (C6) of the acetyl group, highly deshielded. $\delta \sim 158\text{-}162$ ppm: C2 carbon, attached to both heteroatoms (O and N) and the acetyl group. $\delta \sim 140\text{-}145$ ppm: C4 carbon, substituted with the methyl group. $\delta \sim 125\text{-}130$ ppm: C5 carbon, the sole CH in the ring. $\delta \sim 25\text{-}30$ ppm: Acetyl methyl carbon (C7). $\delta \sim 10\text{-}15$ ppm: Ring methyl carbon (C8).
IR Spectroscopy	$\sim 1700\text{-}1720\text{ cm}^{-1}$ (strong): A sharp, strong absorption band characteristic of the C=O stretching vibration of the ketone functional group. <sup>[12]</sup> $\sim 1550\text{-}1600\text{ cm}^{-1}$ (medium): Absorption corresponding to the C=N stretching vibration within the oxazole ring. $\sim 1450\text{-}1500\text{ cm}^{-1}$ (medium): Absorption from the C=C stretching of the aromatic ring.
Mass Spectrometry	$m/z 125$ ( $M^+$ ): The molecular ion peak corresponding to the exact mass of the molecule. $m/z 110$ : A significant fragment resulting from the loss of the methyl radical ( $\bullet\text{CH}_3$ ). $m/z 82$ : A fragment corresponding to the loss of the acetyl group ( $\bullet\text{COCH}_3$ ). $m/z 43$ : A prominent peak representing the acetyl cation.

( $[\text{CH}_3\text{CO}]^+$ ), a very common and stable fragment.

## Applications in Research and Drug Development

**1-(4-Methyloxazol-2-yl)ethanone** is not typically an end-product but rather a versatile intermediate. Its value lies in the reactivity of the acetyl group and the inherent biological relevance of the 4-methyloxazole core.

- **Scaffold for Medicinal Chemistry:** The oxazole ring system is found in numerous drugs, including antibacterial, anti-inflammatory, and anticancer agents.[3][4] This building block provides a direct entry point for synthesizing libraries of novel oxazole derivatives for high-throughput screening. The methyl group at the C4 position provides a specific substitution pattern that can be crucial for tuning the molecule's steric and electronic properties to optimize binding to a biological target.
- **Intermediate for API Synthesis:** The ketone functionality is a synthetic handle that can be readily transformed into other functional groups. It can undergo reduction to an alcohol, reductive amination to form amines, or serve as an electrophile in aldol or similar condensation reactions to build molecular complexity. This versatility makes it a key intermediate in multi-step syntheses of complex APIs.[6]
- **Agrochemical Development:** The principles of bioactivity are not limited to pharmaceuticals. The oxazole scaffold is also explored in the development of new herbicides and pesticides, where **1-(4-Methyloxazol-2-yl)ethanone** can serve as a foundational starting material.[6]

## Conclusion

**1-(4-Methyloxazol-2-yl)ethanone** represents a cornerstone building block for chemists engaged in the synthesis of functional molecules. Its straightforward synthesis, combined with the proven biological significance of the oxazole scaffold, makes it a molecule of high strategic importance. A thorough understanding of its structural and spectroscopic properties, as detailed in this guide, is essential for its effective utilization in the rational design of the next generation of pharmaceuticals and advanced chemical materials.

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